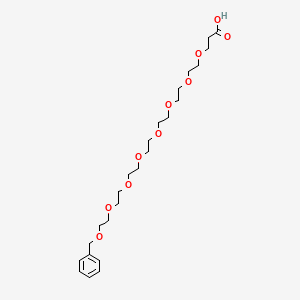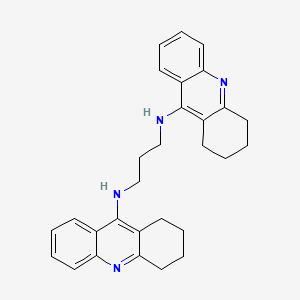
Sniper(abl)-049
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .
准备方法
The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:
Ligand Synthesis: The individual ligands are synthesized separately. The ligand for the E3 ubiquitin ligase is often derived from known IAP ligands, while the ligand for BCR-ABL is based on inhibitors like dasatinib.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final this compound molecule
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated BCR-ABL protein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: cIAP1 or XIAP.
Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.
The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.
科学研究应用
Sniper(abl)-049 has several scientific research applications:
Drug Development: this compound serves as a model compound for developing other protein degraders targeting different oncogenic proteins.
Biological Studies: It is used to study the ubiquitin-proteasome system and the role of IAPs in protein degradation
作用机制
The mechanism of action of Sniper(abl)-049 involves the following steps:
Binding: The compound binds to both the BCR-ABL protein and the E3 ubiquitin ligase.
Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
Degradation: The ubiquitinated BCR-ABL protein is then recognized and degraded by the proteasome
The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.
相似化合物的比较
Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):
SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.
PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but
属性
分子式 |
C52H66N10O8 |
|---|---|
分子量 |
959.1 g/mol |
IUPAC 名称 |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
InChI 键 |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)





![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
